Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate
Overview
Description
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a chemical compound with the molecular formula C8H11N3O3 . The compound is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate can be accomplished using various methods. One such method involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . Another approach involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Molecular Structure Analysis
The molecular structure of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is characterized by the presence of a triazole ring. The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .Chemical Reactions Analysis
Triazole compounds, including Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate, are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Corrosion Inhibition :
- Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate has been investigated as an ecological corrosion inhibitor for mild steel in acidic solutions. The study revealed high inhibition efficiency, suggesting its potential use in protecting metals against corrosion (Nahlé et al., 2021).
Antimicrobial Activity :
- Several derivatives, including ethyl 2-(1H Benzo[d][1, 2, 3] triazole-1-yl] acetate, have demonstrated notable antimicrobial activity against various bacterial strains such as Streptococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Saini et al., 2009).
Crystal Structure Analysis :
- Research on the crystal structure of ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate has provided insights into its molecular and crystallographic properties, which are valuable for understanding its interactions and potential applications in material science (Ahmed et al., 2013).
Coordination Polymers :
- Ethyl 2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)acetate ethyl ester has been used in synthesizing novel coordination polymers with transition metals, contributing to the field of material science and inorganic chemistry (Hu et al., 2016).
Molecular Interactions and DFT Calculations :
- Studies on triazole derivatives with an α-ketoester functionality have explored the nature of π-hole tetrel bonding interactions, using DFT calculations and Hirshfeld surface analysis. This research aids in understanding molecular interactions and designing new compounds (Ahmed et al., 2020).
Antioxidant Activity :
- New 1,4-disubstituted 1,2,3-triazoles synthesized using ethyl 2-azidoacetate demonstrated moderate antioxidant activity. Such studies are pivotal in developing new antioxidant agents for various applications (Lima et al., 2021).
properties
IUPAC Name |
ethyl 2-(triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWFJGMMMBJQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435572 | |
Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate | |
CAS RN |
4314-21-0 | |
Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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